4-([1,1'-Biphenyl]-3-yl)-2-chloroquinazoline
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Overview
Description
4-([1,1’-Biphenyl]-3-yl)-2-chloroquinazoline is an organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-3-yl)-2-chloroquinazoline typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Quinazoline Core Formation: The quinazoline core is formed by the cyclization of an appropriate precursor, such as 2-aminobenzonitrile, with a suitable reagent like phosgene or its derivatives.
Final Coupling: The biphenyl intermediate is then coupled with the quinazoline core under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of 4-([1,1’-Biphenyl]-3-yl)-2-chloroquinazoline may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and environmental safety.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-3-yl)-2-chloroquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the quinazoline ring can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of quinazoline derivatives with reduced functional groups.
Substitution: Formation of various substituted quinazoline derivatives.
Scientific Research Applications
4-([1,1’-Biphenyl]-3-yl)-2-chloroquinazoline has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-3-yl)-2-chloroquinazoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain kinases involved in cell signaling, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 4-([1,1’-Biphenyl]-3-yl)-2-methylquinazoline
- 4-([1,1’-Biphenyl]-3-yl)-2-fluoroquinazoline
- 4-([1,1’-Biphenyl]-3-yl)-2-aminquinazoline
Uniqueness
4-([1,1’-Biphenyl]-3-yl)-2-chloroquinazoline is unique due to the presence of the chloro group, which can be selectively substituted to create a wide range of derivatives. This versatility makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-chloro-4-(3-phenylphenyl)quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2/c21-20-22-18-12-5-4-11-17(18)19(23-20)16-10-6-9-15(13-16)14-7-2-1-3-8-14/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNYQJPJWQSBSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=NC(=NC4=CC=CC=C43)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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